3-[Diethyl(fluoro)silyl]propan-1-ol
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Overview
Description
3-[Diethyl(fluoro)silyl]propan-1-ol is an organosilicon compound with the molecular formula C7H17FOSi It is characterized by the presence of a fluoro-substituted silyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethyl(fluoro)silyl]propan-1-ol typically involves the reaction of diethylfluorosilane with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the diethylfluorosilyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[Diethyl(fluoro)silyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The fluoro-substituted silyl group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of silanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
3-[Diethyl(fluoro)silyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Diethyl(fluoro)silyl]propan-1-ol involves its interaction with specific molecular targets. The fluoro-substituted silyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo various chemical transformations, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-[Dimethyl(phenyl)silyl]propan-1-ol: Similar structure but with a phenyl group instead of a fluoro group.
3-[Diethyl(methyl)silyl]propan-1-ol: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
3-[Diethyl(fluoro)silyl]propan-1-ol is unique due to the presence of the fluoro-substituted silyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
63452-20-0 |
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Molecular Formula |
C7H17FOSi |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
3-[diethyl(fluoro)silyl]propan-1-ol |
InChI |
InChI=1S/C7H17FOSi/c1-3-10(8,4-2)7-5-6-9/h9H,3-7H2,1-2H3 |
InChI Key |
YKLRFIJLCHKCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CCCO)F |
Origin of Product |
United States |
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